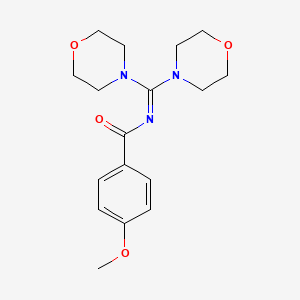![molecular formula C32H32I2N2 B12526103 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide CAS No. 653584-10-2](/img/structure/B12526103.png)
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a complex organic compound that belongs to the family of indolium salts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves a multi-step process. One common method includes the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with ethene-1,2-diyl bis(diiodide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of halogen-substituted indolium salts.
Applications De Recherche Scientifique
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)[][3].
Mécanisme D'action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its unique electronic properties allow it to function as an efficient charge carrier in organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3-Trimethyl-1H-benzo[e]indolium chloride
- 1,1,3-Trimethyl-1H-benzo[e]indolium bromide
- Ethene-1,2-diyl bis(1,1,3-trimethyl-1H-benzo[e]indolium) chloride
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in organic electronics and photodynamic therapy .
Propriétés
Numéro CAS |
653584-10-2 |
|---|---|
Formule moléculaire |
C32H32I2N2 |
Poids moléculaire |
698.4 g/mol |
Nom IUPAC |
1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide |
InChI |
InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
SFVWURBEULXFKR-UHFFFAOYSA-L |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


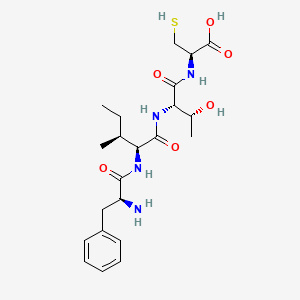

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
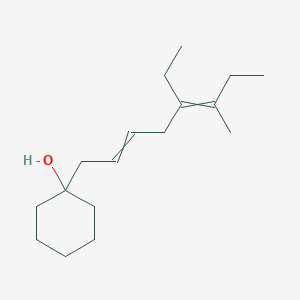
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
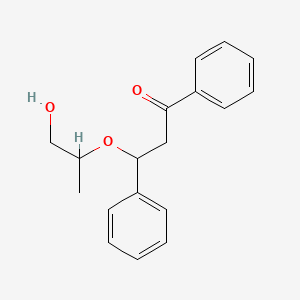
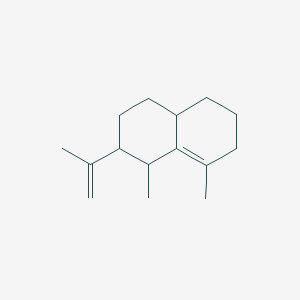
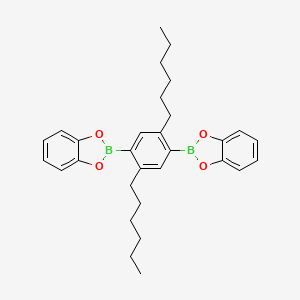
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
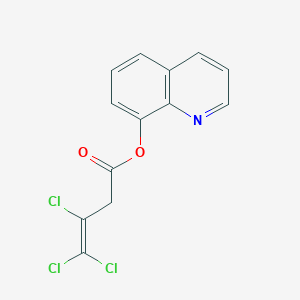

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
